4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a naphthalene ring system substituted with an ethoxy group and a sulfonamide group attached to a 2-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the ethoxy group and the sulfonamide moiety. One common method includes:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.
Ethoxylation: The naphthalene-1-sulfonic acid is then reacted with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group.
Formation of Sulfonamide: Finally, the ethoxylated naphthalene sulfonic acid is reacted with 2-methylphenylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene sulfonamides.
Scientific Research Applications
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-naphthalene sulfonamide
- 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
Uniqueness
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the naphthalene ring also contributes to its distinct properties compared to other naphthalene sulfonamides.
Properties
IUPAC Name |
4-ethoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-3-23-18-12-13-19(16-10-6-5-9-15(16)18)24(21,22)20-17-11-7-4-8-14(17)2/h4-13,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDTRBEASDJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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